![molecular formula C7H10FNO B14127598 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one CAS No. 88842-37-9](/img/structure/B14127598.png)
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one typically involves the Dieckmann cyclization of a piperidine derivative. This reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base . The reaction proceeds through the formation of an enolate intermediate, which then undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.2]octan-3-one: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
2-Oxa-6-azabicyclo[2.2.2]octane: Contains an oxygen atom in place of one of the carbon atoms, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-2-azabicyclo[2.2.2]octan-3-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
88842-37-9 |
|---|---|
Molekularformel |
C7H10FNO |
Molekulargewicht |
143.16 g/mol |
IUPAC-Name |
2-fluoro-2-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10FNO/c8-9-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2 |
InChI-Schlüssel |
YCKWZHNJOCHNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C(=O)N2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


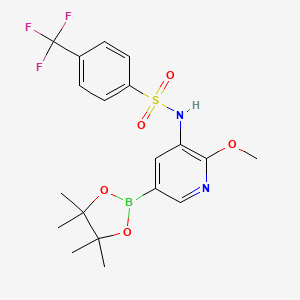
![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)
![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
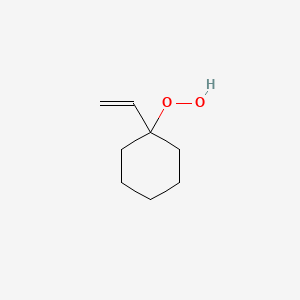
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
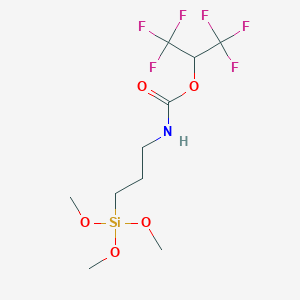




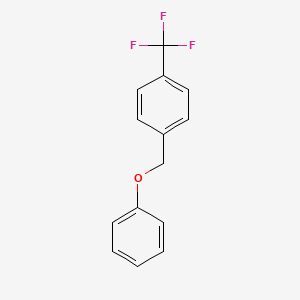
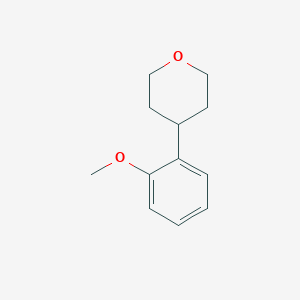
![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)

